2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid
Overview
Description
2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C8H7ClFNO4S. It is a derivative of benzoic acid and contains chloro, fluoro, and sulfonyl groups, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-chloro-4-fluorobenzoic acid, followed by reduction to form the corresponding amine. This amine is then sulfonylated using methylamine and a sulfonyl chloride reagent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro groups can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-[(methylamino)sulfonyl]benzoic acid: Lacks the fluoro group, which can affect its reactivity and applications.
4-Fluoro-5-[(methylamino)sulfonyl]benzoic acid: Lacks the chloro group, leading to different chemical properties and uses.
Uniqueness
2-Chloro-4-fluoro-5-(N-methylsulfamoyl)benzoic acid is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H7ClFNO4S |
---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-(methylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C8H7ClFNO4S/c1-11-16(14,15)7-2-4(8(12)13)5(9)3-6(7)10/h2-3,11H,1H3,(H,12,13) |
InChI Key |
OEOVCGLDCFQYML-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.